REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1([CH:11]=[CH2:12])[OH:10])([CH3:3])=[CH2:2].[BH4-].[Na+]>C(Cl)Cl.[OH-].[Na+]>[CH3:3][C:1]1[CH2:2][CH2:12][CH2:11][C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]=1 |f:1.2,4.5|
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Name
|
2-isopropenyl-1-vinylcyclohexan-1-ol
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1C(CCCC1)(O)C=C
|
Name
|
mercuric trifluoroacetate
|
Quantity
|
0.423 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at a temperature of the order of 20° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with methylene chloride (3×10 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration of the solvent under reduced pressure (20 mm Hg; 2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1CCCC(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.024 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |